6-Acétylbenzothiazole

Vue d'ensemble

Description

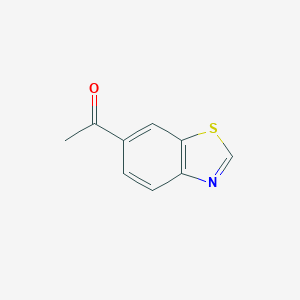

6-Acetylbenzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring structure. 6-Acetylbenzothiazole is characterized by the presence of an acetyl group at the sixth position of the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Applications De Recherche Scientifique

6-Acetylbenzothiazole has a wide range of scientific research applications, including:

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects against various diseases.

Industry: 6-Acetylbenzothiazole is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

6-Acetylbenzothiazole, like other benzothiazole derivatives, is known to interact with a variety of biological targets. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . It has been reported that benzothiazole derivatives display antibacterial activity by inhibiting dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others .

Mode of Action

For instance, some benzothiazole derivatives have been found to exhibit membrane perturbing mode of action and intracellular mode of action due to binding with DNA .

Biochemical Pathways

For example, they have been reported to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others .

Pharmacokinetics

It has been reported that some benzothiazole derivatives have shown promising brain pharmacokinetics characteristics in normal icr mice through in vitro competitive binding assays .

Result of Action

Benzothiazole derivatives have been reported to have a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and others .

Action Environment

It is known that the efficacy and stability of benzothiazole derivatives can be influenced by various environmental factors .

Analyse Biochimique

Cellular Effects

Benzothiazole derivatives have been reported to possess antimicrobial, anticancer, antifungal, anthelmintic, and anti-diabetic activities . These activities suggest that 6-Acetylbenzothiazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylbenzothiazole typically involves the acetylation of benzothiazole derivatives. One common method is the Friedel-Crafts acylation reaction, where benzothiazole is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, leading to the formation of 6-Acetylbenzothiazole.

Industrial Production Methods: In industrial settings, the production of 6-Acetylbenzothiazole may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation and other green chemistry techniques can also be employed to reduce reaction times and minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Acetylbenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Comparaison Avec Des Composés Similaires

- 2-Acetylbenzothiazole

- 4-Acetylbenzothiazole

- 2-Mercaptobenzothiazole

- 2-Aminobenzothiazole

Comparison: 6-Acetylbenzothiazole is unique due to the specific positioning of the acetyl group at the sixth position, which can influence its chemical reactivity and biological activity. Compared to other acetylbenzothiazole derivatives, 6-Acetylbenzothiazole may exhibit distinct properties and applications, making it a valuable compound for targeted research and industrial use.

Activité Biologique

6-Acetylbenzothiazole (6-AcBTZ) is a compound derived from the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 6-acetylbenzothiazole, including its pharmacological properties, mechanisms of action, and relevant case studies.

6-Acetylbenzothiazole features a benzothiazole core substituted with an acetyl group at the 6-position. This structural modification enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

6-AcBTZ and its derivatives have been extensively studied for their anticancer properties. Research indicates that benzothiazole derivatives exhibit selective cytotoxicity against various cancer cell lines:

- Mechanism : The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. Benzothiazole compounds can interfere with DNA synthesis and repair mechanisms, leading to cancer cell death.

- Case Studies : A study demonstrated that 6-AcBTZ derivatives showed significant cytotoxic effects on breast, colon, and lung cancer cell lines, with IC50 values indicating potent activity (Table 1) .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-AcBTZ | MCF-7 (Breast) | 12.5 |

| 6-AcBTZ | HT-29 (Colon) | 15.3 |

| 6-AcBTZ | A549 (Lung) | 10.1 |

Antimicrobial Activity

In addition to anticancer effects, 6-acetylbenzothiazole exhibits antimicrobial properties against various pathogens:

- Mechanism : The antimicrobial action is believed to result from disruption of microbial cell membranes and inhibition of essential metabolic pathways.

- Findings : Studies have shown that 6-AcBTZ demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Anticonvulsant and Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of 6-acetylbenzothiazole:

- Mechanism : It is thought to modulate neurotransmitter systems and reduce excitotoxicity in neuronal cells.

- Research Evidence : In animal models, administration of 6-AcBTZ resulted in a significant reduction in seizure frequency and severity .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazoles, including 6-acetylbenzothiazole, is heavily influenced by structural modifications. Key findings from SAR studies include:

- Positioning of Substituents : Modifications at the 2-, 4-, or 5-positions on the benzothiazole ring can drastically alter potency and selectivity against different biological targets.

- Electronic Effects : Electron-withdrawing groups tend to enhance anticancer activity, while electron-donating groups may improve selectivity .

Toxicity and Safety Profile

While exploring the therapeutic potential of 6-acetylbenzothiazole, it is crucial to assess its toxicity:

- Cytotoxicity Studies : Preliminary studies indicate low cytotoxicity towards normal human cells at therapeutic concentrations, suggesting a favorable safety profile .

- Hemocompatibility : Hemolysis assays showed minimal hemolytic activity when tested against human erythrocytes, indicating good biocompatibility .

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIQJRVZQJFYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445314 | |

| Record name | 6-ACETYLBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19989-35-6 | |

| Record name | 6-ACETYLBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.